4-iodo-5-methoxy-1H-pyridin-2-one

Description

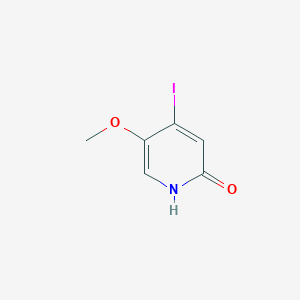

4-Iodo-5-methoxy-1H-pyridin-2-one is a pyridine derivative characterized by an iodine atom at position 4, a methoxy group at position 5, and a ketone oxygen at position 2 of the pyridine ring. Its reactivity is influenced by the electron-withdrawing iodine and electron-donating methoxy group, which modulate its electronic properties and solubility .

Properties

Molecular Formula |

C6H6INO2 |

|---|---|

Molecular Weight |

251.02 g/mol |

IUPAC Name |

4-iodo-5-methoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6INO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) |

InChI Key |

ODJXHIMQWWMJGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC(=O)C=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methoxy-1H-pyridin-2-one typically involves the iodination of 5-methoxy-1H-pyridin-2-one. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methoxy-1H-pyridin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The pyridinone ring can be reduced to a dihydropyridinone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to 80°C).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (0°C to room temperature).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0°C to room temperature).

Major Products

Substitution: 4-substituted-5-methoxy-1H-pyridin-2-one derivatives.

Oxidation: 4-iodo-5-hydroxy-1H-pyridin-2-one or 4-iodo-5-oxo-1H-pyridin-2-one.

Reduction: 4-iodo-5-methoxy-1,2-dihydro-1H-pyridin-2-one.

Scientific Research Applications

4-Iodo-5-methoxy-1H-pyridin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-iodo-5-methoxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine and methoxy groups can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The pyridinone core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-iodo-5-methoxy-1H-pyridin-2-one, differing in substituent positions, functional groups, or core scaffolds:

Key Observations :

- Substituent Position : Shifting the iodo or methoxy group (e.g., 3-iodo-4-methoxypyridine vs. This compound) alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .

- Scaffold Differences: Pyrimidine analogs (e.g., 5-iodo-4-methoxy-1-(oxan-2-yl)pyrimidin-2-one) exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to pyridinones .

Physicochemical Properties

- Melting Points : Pyridine derivatives with halogen and methoxy groups (e.g., compounds in ) show melting points between 268–287°C, suggesting high thermal stability due to strong intermolecular interactions .

- Molecular Weight : Derivatives like 2-bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one (344.95 g/mol) are heavier than this compound (235.02 g/mol), which may influence pharmacokinetics .

Biological Activity

4-Iodo-5-methoxy-1H-pyridin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6I N O2 |

| Molecular Weight | 233.03 g/mol |

| IUPAC Name | This compound |

| InChI Key | ODJXHIMQWWMJGF-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Research indicates that this compound may act as a modulator of neurotransmitter systems, influencing pathways associated with neuroprotection and anti-inflammatory responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism in this context may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results. In a study examining its effects on various cancer cell lines, the compound demonstrated cytotoxicity, leading to apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle progression and induction of oxidative stress within tumor cells.

Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in studies focusing on neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the activation of antioxidant pathways. This suggests a therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results indicated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis markers such as caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.